Z-Ser-OMe
CAS No.: 1676-81-9
Cat. No.: VC21544237
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1676-81-9 |
|---|---|
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |
| Standard InChI Key | CINAUOAOVQPWIB-JTQLQIEISA-N |
| Isomeric SMILES | COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Physical Properties
N-Cbz-L-serine Methyl Ester exhibits distinctive physical and chemical properties that determine its behavior in laboratory settings and synthetic applications. These properties are critical for researchers working with this compound.
Table 1: Physical and Chemical Properties of N-Cbz-L-serine Methyl Ester
| Property | Value |
|---|---|
| CAS Number | 1676-81-9 |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to pale yellow powder/crystal or clear waxy solid |
| Physical Form | Viscous liquid or solid |
| Melting Point | 41-43°C (literature); 35-40°C (TCI specification) |
| Boiling Point | 442.6±45.0°C at 760 mmHg; 170°C at 0.01 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 221.5±28.7°C (>230°F) |
| Specific Rotation | -12.0 to -17.0° (C=1, MeOH) |
| pKa | 10.49±0.46 (Predicted) |
| Solubility | Soluble in chloroform and methanol |
| LogP | 1.42 |
| PSA | 84.86000 |
| Exact Mass | 253.095016 |
| IUPAC Name | methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate |
The compound exists as a white to almost white powder to crystal according to TCI America specifications , though it may appear as a pale yellow substance according to other sources . Its melting point typically ranges between 35-43°C, indicating its semi-solid nature at room temperature . The boiling point varies significantly with pressure conditions, from 170°C at reduced pressure (0.01 mmHg) to approximately 442.6°C at standard atmospheric pressure .
The specific rotation value of -12.0 to -17.0 degrees (measured in methanol at a concentration of 1 g/100mL) confirms the optical activity of this compound, which is essential for its stereochemical integrity in chiral synthesis applications .
Structural Characteristics
The structure of N-Cbz-L-serine Methyl Ester contains several key functional groups that define its chemical behavior:
-
A protected α-amino group with a carboxybenzyl (Cbz) group, which provides stability against various reaction conditions
-
A methyl ester-protected carboxyl group, preventing unwanted reactions at this site
-
A free hydroxyl group on the serine side chain, which remains available for chemical modifications
-
A chiral carbon center maintaining the L-configuration of the original serine
The SMILES notation for this compound is COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 , representing its structure in a linear text format commonly used in chemical databases. The compound's InChI Key is CINAUOAOVQPWIB-UHFFFAOYNA-N , providing a unique identifier for database searching and cross-referencing.
The presence of the free hydroxyl group amidst otherwise protected functional groups makes this compound particularly valuable in selective synthesis strategies where controlled reactivity is essential.
Applications and Uses
Research Applications
N-Cbz-L-serine Methyl Ester has demonstrated significant utility across various research applications:
-
Antimicrobial Research: The compound has been used in studies to inhibit the activity of Mycobacterium tuberculosis, suggesting potential applications in antibiotic research and development .
-
Metabolic Disorder Treatment: It serves as a precursor in the synthesis of pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases, which are being investigated for the treatment of obesity .
-
Biological Studies: Within the broader context of amino acid derivatives, compounds like N-Cbz-L-serine Methyl Ester have been explored for their effects on anabolic hormone secretion, exercise performance, mental function during stress-related tasks, and protection against exercise-induced muscle damage .
-
Pharmaceutical Intermediate: The compound functions as a key intermediate in pharmaceutical synthesis, particularly where incorporation of modified serine residues is required.
-
Stereochemical Control: Its defined stereochemistry makes it valuable in asymmetric synthesis applications where stereochemical control is critical.
Synthetic Applications
In organic synthesis, N-Cbz-L-serine Methyl Ester serves several important functions:
-
Peptide Synthesis: The compound is extensively used in solution-phase peptide synthesis, allowing for controlled incorporation of serine residues into peptide chains . The strategic protection of both amino and carboxyl groups facilitates selective peptide bond formation.
-
Selective Reactivity: The free hydroxyl group on the serine side chain allows for selective chemical transformations while other functional groups remain protected, enabling complex multi-step syntheses.
-
Building Block: As a versatile building block, it can be incorporated into larger molecules while maintaining the stereochemical integrity of the serine residue, critical for biological activity in many applications.
-
Orthogonal Protection: The Cbz protecting group can be selectively removed under specific conditions (typically hydrogenolysis), allowing for sequential deprotection strategies in complex syntheses.
These synthetic applications highlight the versatility of N-Cbz-L-serine Methyl Ester in organic chemistry and its importance as a tool for constructing complex molecules with potential biological activities.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Refrigeration recommended |
| Storage Conditions | Keep in dark place, sealed in dry container, room temperature |
| Safety Classification | Not classifiable as hazardous according to OSHA Haz Com |
| Intended Use | For laboratory research purposes only |
| Restrictions | Not for drug or household use |
For optimal preservation of chemical integrity, the compound should be stored in a refrigerator according to Fisher Scientific , while ChemicalBook suggests keeping it in a dark place, sealed in a dry container at room temperature . These precautions help prevent degradation through hydrolysis, oxidation, or other decomposition pathways that could compromise its purity and utility in sensitive applications.
Analytical Profile
For research and quality control purposes, various analytical parameters are used to characterize and verify the identity and purity of N-Cbz-L-serine Methyl Ester:
Table 3: Analytical Parameters
| Parameter | Value/Method |
|---|---|
| Purity | >98.0% (N) |
| Melting Point | 35.0-43.0°C |
| Specific Rotation | -12.0 to -17.0° (C=1, MeOH) |
| Solubility Test | Soluble in chloroform and methanol |
| Appearance Test | White to almost white powder or crystal |
High-purity N-Cbz-L-serine Methyl Ester (>98.0%) is essential for research applications, particularly in peptide synthesis and pharmaceutical development where impurities could interfere with reaction outcomes or biological assessments . The typical commercial purity exceeds 98%, as determined by nitrogen content analysis.
The melting point range serves as an important quality control parameter, with specifications typically listing 41-43°C (literature value) or 35-40°C (TCI specification) . Similarly, the specific rotation value (-12.0 to -17.0°) provides confirmation of stereochemical purity . Solubility testing in methanol and chloroform can provide additional verification of identity and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume